2-Bromo-4-methylpyridine N-oxide

Description

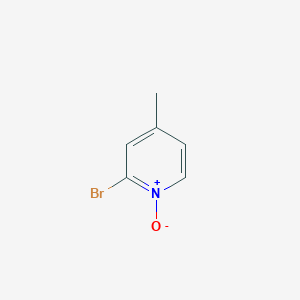

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSUPBRWFOHJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618522 | |

| Record name | 2-Bromo-4-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-12-3 | |

| Record name | 2-Bromo-4-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2 Bromo 4 Methylpyridine N Oxide

| Property | Value |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Synonyms | 2-Bromo-4-picoline N-oxide |

| CAS Number | Not available |

| Appearance | Expected to be a solid at room temperature, similar to isomeric compounds. nih.gov |

Note: The properties listed are calculated or inferred from related compounds due to a lack of specific experimental data for this molecule.

Synthesis of 2 Bromo 4 Methylpyridine N Oxide

The most direct and common method for the synthesis of pyridine (B92270) N-oxides is the oxidation of the corresponding pyridine. Therefore, 2-Bromo-4-methylpyridine (B133514) N-oxide would be synthesized by the oxidation of 2-Bromo-4-methylpyridine.

A general procedure for this type of transformation involves using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a hydrogen peroxide solution in an acidic medium. A documented synthesis for the isomeric compound, 5-Bromo-2-methylpyridine (B113479) N-oxide, involves heating 5-bromo-2-methylpyridine with aqueous hydrogen peroxide in glacial acetic acid. nih.gov A similar procedure would be applicable for the synthesis of 2-Bromo-4-methylpyridine N-oxide.

Reaction Scheme:

Applications of 2 Bromo 4 Methylpyridine N Oxide in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

2-Bromo-4-methylpyridine (B133514) N-oxide is a versatile intermediate in organic synthesis, valued for its role as a precursor to a wide array of complex organic molecules and as a fundamental building block for the construction of heterocyclic compounds. The presence of the N-oxide functional group enhances the reactivity of the pyridine (B92270) ring, making it amenable to various chemical transformations.

Precursor for Complex Organic Molecules

The strategic placement of the bromo and methyl groups, in conjunction with the N-oxide, provides multiple reactive sites for chemists to exploit. This allows for the introduction of diverse functional groups, facilitating the assembly of intricate molecular architectures. The N-oxide can be readily removed at a later synthetic stage, further adding to the compound's utility. A new title complex has been synthesized through the reaction of salicylaldehyde (B1680747) 4-phenylthiosemicarbazone with 4-methylpyridine-N-oxide and (VO(acac)2). researchgate.net

Building Block for Heterocyclic Compounds

2-Bromo-4-methylpyridine N-oxide serves as a crucial starting material for the synthesis of various substituted pyridines and other heterocyclic systems. The bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the molecule of 5-Bromo-2-methyl-pyridine N-oxide, the methyl C and oxide O atoms are situated in the pyridine ring plane, while the Br atom is displaced by 0.103 (3) Å. nih.govresearchgate.net Intermolecular C-H⋯O hydrogen bonds in the crystal structure link the molecules into centrosymmetric dimers. nih.govresearchgate.net

Contribution to Medicinal Chemistry and Drug Discovery

The utility of this compound extends significantly into the realm of medicinal chemistry, where it functions as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features are incorporated into molecules designed to interact with specific biological targets.

Intermediate in Pharmaceutical Agent Synthesis

This compound is an important intermediate for raw materials in the organic synthesis, agrochemical, pharmaceutical, and dyestuff fields. chemicalbook.com Specifically, it can act as an intermediate in the synthesis of 4-methyl methcathinone (B1676376) HCl (also known as mephedrone (B570743) HCl or 4-MMC HCl). chemicalbook.com The N-oxide functionality itself can be critical for the biomedical applications of the resulting molecules. It can enhance water solubility, decrease membrane permeability, or possess specific redox reactivity important for drug targeting and cytotoxicity. nih.gov

Development of Pyridinyl Pyrrole (B145914) Compounds as Proton Pump Inhibitors

Research in the area of proton pump inhibitors (PPIs) has utilized derivatives of this compound. The pyridine moiety is a common feature in many PPIs, which are used to treat acid-reflux disorders. The ability to functionalize the pyridine ring through the bromo substituent allows for the synthesis of novel pyridinyl pyrrole compounds with potential PPI activity.

Synthesis of Pyridinylimidazole-Type Kinase Inhibitors

Kinase inhibitors are a major class of drugs, particularly in oncology. The pyridinylimidazole scaffold is a well-established pharmacophore for targeting various kinases. This compound can serve as a precursor for the pyridine portion of these inhibitors. For instance, N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent multiple receptor tyrosine kinase inhibitors. nih.gov These compounds were derived from the key intermediate N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. nih.gov

Synthesis of Methoxy-2-(2-pyridyl)indoles

While direct synthesis routes using this compound are part of ongoing research, its deoxygenated analogue, 2-Bromo-4-methylpyridine, is a documented precursor in the preparation of methoxy-2-(2-pyridyl)indoles. sigmaaldrich.com The N-oxide functionality provides an alternative synthetic pathway, often activating the pyridine ring for subsequent transformations. The N-oxide group can direct metallation or facilitate nucleophilic substitution reactions at positions that might otherwise be unreactive. Following the key bond-forming steps, the N-oxide can be readily removed through deoxygenation under mild conditions, yielding the final target molecule. semanticscholar.org This two-step approach, leveraging the unique reactivity of the N-oxide, is a common strategy in heterocyclic chemistry to access complex substituted pyridines. semanticscholar.org

Scaffold in Novel Drug Development (e.g., anti-infectives, anti-cancer, neurological agents)

The this compound framework is a key pharmacophore and synthetic intermediate in the discovery of new therapeutic agents. The N-oxide moiety itself is a critical feature in many bioactive molecules, often improving pharmacological properties. nih.gov

Anti-Cancer Agents: The pyridine scaffold is central to the development of modern oncology drugs. For instance, various N-Methylpyridine-2-carboxamides have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) proteins, which are promising targets in cancer therapy. nih.gov The reactive bromine atom on the this compound scaffold allows for its elaboration into such complex structures through cross-coupling reactions.

Neurological Agents: Substituted bromopyridines are crucial for synthesizing agents targeting the central nervous system. In one notable example, a 6-bromo-2-methoxy-3-aminopyridine derivative served as a key starting material for novel methoxypyridine-derived gamma-secretase modulators, which are under investigation for the treatment of neurological disorders like Alzheimer's disease. nih.gov

Anti-Infective Agents: The N-oxide functional group can be found in numerous compounds developed for their anti-infective properties. nih.gov The cytotoxic effects of nitric oxide (NO) are utilized in developing drugs against infections, and certain N-oxides can act as NO-donors or mimics. nih.gov The furoxans (1,2,5-oxadiazole-N-oxides), for example, are known NO-donors in vivo and are explored for their potential as anti-infective agents. nih.gov

Modulating Biological Activity and Solubility in Drug Molecules

The introduction of an N-oxide group is a strategic tool in medicinal chemistry to fine-tune the physicochemical properties of a drug molecule, thereby enhancing its efficacy and developability. nih.gov

Enhanced Solubility: The N-oxide group is significantly more polar than the parent pyridine nitrogen. This polarity increases the molecule's ability to form hydrogen bonds with water, which typically leads to improved aqueous solubility. nih.gov This is a critical advantage in drug design, as poor solubility can hinder absorption and bioavailability.

Modulation of Biological Activity: The N-oxide functionality alters the electronic distribution within the aromatic ring, which can change how the molecule interacts with its biological target, such as an enzyme or receptor. semanticscholar.orgnih.gov This electronic modulation can lead to increased binding affinity and potency. Furthermore, some N-oxide-containing drugs function as prodrugs; for example, Minoxidil (B1677147) is converted in the body to its active form, minoxidil sulfate, which acts as a potassium channel opener. nih.gov In other cases, the N-oxide can be reduced in specific environments, such as hypoxic tumor tissue, to release the active cytotoxic agent. nih.gov

Applications in Agrochemical and Functional Material Development

Beyond pharmaceuticals, the unique reactivity of this compound makes it a valuable precursor for agrochemicals and advanced functional materials.

Precursor for Agrochemicals (Herbicides, Fungicides)

Substituted pyridine derivatives are a cornerstone of the modern agrochemical industry. The reactive bromine atom in compounds like this compound is readily displaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to build more complex molecules with desired herbicidal or fungicidal activity. The related compound, 2-Bromo-4-methoxy-3-methylpyridine, is noted for its use as a synthetic intermediate for agrochemicals, highlighting the utility of this class of compounds in crop protection.

Synthesis of Functional Materials and Ligands in Coordination Chemistry

The structural and electronic features of the this compound scaffold are advantageous for the creation of new materials and metal complexes.

Functional Materials: Pyridine derivatives are incorporated into polymer backbones to create advanced materials with enhanced properties. For example, studies on related 2-bromo derivatives have shown that their inclusion in polymer matrices can improve thermal stability and mechanical strength.

Ligands in Coordination Chemistry: Pyridine N-oxides are excellent ligands for coordinating with metal ions. The oxygen atom of the N-oxide group acts as a potent coordination site. Research has demonstrated the synthesis of dinuclear cobalt(II) complexes using 2-methylpyridine (B31789) N-oxide as a bridging ligand. nih.gov The ability of the N-oxide to link metal centers is crucial for constructing metallosupramolecular architectures and novel catalysts. nih.govnih.gov The 2-bromo substituent provides a reactive handle for further functionalization, allowing for the synthesis of complex, multi-heteroarylated pyridone systems that also serve as valuable ligands. nih.gov

Data on Related Pyridine Compounds

The following table presents physicochemical data for compounds structurally related to this compound, providing context for its expected properties.

| Property | 2-Bromo-4-methylpyridine sigmaaldrich.com | 2-Bromopyridine N-oxide hydrochloride sigmaaldrich.com | 2-Bromo-4-nitropyridine (B184007) N-oxide nih.gov |

| Molecular Formula | C₆H₆BrN | C₅H₄BrNO · HCl | C₅H₃BrN₂O₃ |

| Molecular Weight | 172.02 g/mol | 210.46 g/mol | 218.99 g/mol |

| Physical Form | Liquid | Solid | Not Specified |

| Boiling Point | 87 °C / 10 mmHg | Not Applicable | Not Specified |

| Melting Point | Not Applicable | 131-134 °C | Not Specified |

| Density | 1.545 g/mL at 25 °C | Not Applicable | Not Specified |

| CAS Number | 4926-28-7 | 80866-91-7 | 52092-43-0 |

Advanced Research Studies and Investigations

Computational and Theoretical Chemistry

The unique electronic and structural characteristics of 2-Bromo-4-methylpyridine (B133514) N-oxide have been the subject of advanced computational and theoretical investigations. These studies provide profound insights into the molecule's behavior at a subatomic level, explaining its reactivity, electronic properties, and intermolecular interactions.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular geometry and electronic structure of pyridine (B92270) N-oxide derivatives with high accuracy. researchgate.net Calculations, often using functionals like B3LYP or PBE0 with basis sets such as cc-pVTZ, allow for the optimization of the molecule's equilibrium geometry in the gas phase. researchgate.netresearchgate.net These studies analyze key structural parameters, including the N-O bond length, the C-Br bond length, and the bond angles within the pyridine ring. The N-O bond in pyridine N-oxides is semipolar, and its length and properties are influenced by the substituents on the ring. researchgate.net For 2-Bromo-4-methylpyridine N-oxide, DFT calculations would reveal the precise planarity of the pyridine ring and the spatial orientation of the bromo and methyl groups. nih.gov

The electronic structure, particularly the distribution of electron density, is also elucidated through DFT. researchgate.net The oxygen atom of the N-oxide group and the bromine atom significantly influence the electronic landscape of the molecule. The N-O bond typically results in the HOMO (Highest Occupied Molecular Orbital) being located over the heterocyclic ring and the oxygen atom. researchgate.net The electronic properties predicted by DFT methods have been shown to be in good agreement with experimental spectroscopic data. researchgate.net

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving pyridine N-oxides, thereby elucidating detailed reaction mechanisms. These computational approaches can model transition states, reaction intermediates, and activation energies, providing a step-by-step understanding of chemical transformations.

For instance, studies on substituted pyridine N-oxides have used kinetic data in conjunction with theoretical calculations to understand reaction pathways. In the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, it was concluded that an equilibrium between a hydrogen-bonded form and a free acid form precedes the rate-determining proton transfer step. rsc.org Similarly, kinetic studies on the N-oxidation of alkylpyridines have been performed to optimize reaction conditions and ensure safety by understanding the thermodynamics of the process. researchgate.net For this compound, quantum chemical calculations could be employed to investigate the mechanisms of nucleophilic aromatic substitution (SNAr), the formation of potential carbene intermediates, or electron transfer processes, predicting the most favorable reaction pathways.

The electronic properties of the pyridine N-oxide ring are highly sensitive to the nature of its substituents. The bromo group at position 2 acts as an electron-withdrawing group through induction, while the methyl group at position 4 is electron-donating. Computational studies, particularly DFT, are used to quantify these effects on key electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO energy is related to the ionization potential (IP), representing the ability to donate an electron, while the LUMO energy is related to the electron affinity (EA), representing the ability to accept an electron. researchgate.net

Studies on substituted pyridines and other aromatic systems show that electron-withdrawing substituents generally lower the HOMO and LUMO energy levels, increasing the ionization potential and electron affinity. researchgate.netresearchgate.net Conversely, electron-donating groups raise the HOMO energy, decreasing the ionization potential. researchgate.net The presence of a strong electron-withdrawing group on the pyridine ring can increase the electron affinity of the compound. researchgate.net The energy gap between the HOMO and LUMO orbitals is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Table 1: Key Electronic Properties and Their Significance

| Property | Symbol | Definition | Significance for this compound |

| Highest Occupied Molecular Orbital | HOMO | The highest energy molecular orbital containing electrons. | Its energy level is influenced by the methyl group and indicates the molecule's capacity as an electron donor. researchgate.netresearchgate.net |

| Lowest Unoccupied Molecular Orbital | LUMO | The lowest energy molecular orbital without electrons. | Its energy level is lowered by the bromo substituent, indicating the molecule's capacity as an electron acceptor. researchgate.netresearchgate.net |

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. | A higher IP, influenced by the bromine, suggests greater stability against oxidation. researchgate.net |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. | A higher EA, influenced by the bromine, suggests a greater tendency to accept an electron. researchgate.net |

| HOMO-LUMO Gap | ΔE | The energy difference between the LUMO and HOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. mdpi.com |

A significant feature of this compound is its ability to act as a halogen bond donor through its bromine atom. Halogen bonding is a non-covalent interaction where a halogen atom (X) in a molecule R-X interacts with a negative site, such as a Lewis base. researchgate.net This interaction is explained by the concept of the "σ-hole." researchgate.netrsc.org

The σ-hole is a region of positive electrostatic potential located on the outermost surface of the halogen atom, centered along the extension of the R-X covalent bond. researchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen atom. nih.gov The three pairs of unshared electrons on the bromine create a belt of negative potential around the equator, leaving the pole (the σ-hole) with a positive charge. researchgate.net

DFT calculations are essential for visualizing and quantifying the σ-hole. By plotting the molecular electrostatic potential (MEP) on the molecule's surface, the magnitude of the positive potential (Vs,max) of the σ-hole can be determined. nih.gov The strength of the resulting halogen bond (e.g., N-Br···O) correlates directly with the size and magnitude of this σ-hole. nih.govresearchgate.net Studies on complexes between N-haloimides and pyridine N-oxides have shown that these N-X···O interactions can be very strong, with interaction energies ranging from –47.5 to –120.3 kJ mol⁻¹. researchgate.netjyu.fi The σ-hole on the bromine of this compound makes it a directional and effective halogen bond donor, capable of forming strong, specific interactions in crystal engineering and supramolecular chemistry.

Mechanistic Investigations and Kinetic Studies

Understanding the reaction kinetics and underlying mechanisms is crucial for the synthetic application of this compound. Experimental and computational studies work in tandem to provide a detailed picture of its reactivity.

The structure of this compound allows for several potential reaction pathways, which can be investigated through mechanistic and kinetic studies.

SNAr (Nucleophilic Aromatic Substitution): The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing N-oxide group and the bromine atom. The bromine at the 2-position is activated towards displacement by nucleophiles. Kinetic studies measuring reaction rates with various nucleophiles and under different conditions can help confirm an SNAr mechanism. Computational modeling of the Meisenheimer complex (the intermediate in SNAr) would provide further evidence for this pathway.

Carbene Intermediates: While less common for this specific substrate, reactions of pyridine N-oxides can sometimes proceed through carbene intermediates under specific conditions, such as photolysis or thermolysis, although such pathways have not been explicitly documented for this compound.

Electron Transfer Processes: The electronic properties of this compound, particularly its electron affinity influenced by the bromo- and N-oxide functionalities, suggest that it could participate in electron transfer processes. researchgate.net Kinetic studies, potentially using techniques like cyclic voltammetry, can probe the redox potentials and the feasibility of single-electron transfer (SET) mechanisms in reactions with strong electron donors or acceptors.

Halogen Dance Reactions: In some systems, a "halogen dance" reaction can occur, where a halogen substituent migrates to a different position on the aromatic ring, typically initiated by a strong base. patsnap.com Mechanistic studies would be required to determine if this compound is susceptible to such rearrangements.

Kinetic investigations, such as those performed on the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, often involve determining rate constants at various temperatures to calculate activation parameters (enthalpy and entropy of activation). rsc.org These experimental data provide critical benchmarks for validating computationally modeled reaction pathways.

Catalytic Roles and Reagent Specificity in Transformations

While pyridine N-oxides, as a class of compounds, are recognized for their catalytic activity, the primary role of this compound in reported research is that of a reactant rather than a catalyst. For instance, the unoxidized parent compound, 2-bromo-4-methylpyridine, is utilized as a reactant in Suzuki coupling reactions to synthesize more complex molecules. sigmaaldrich.com

In a broader context, related compounds such as 4-methylpyridine (B42270) N-oxide have been shown to catalyze reactions like the amine-free O-sulfonylation of alcohols. The N-oxide group is crucial for this catalytic activity. The general reactivity of pyridine N-oxides differs significantly from their parent pyridines due to the influence of the N-oxide functional group. researchgate.net

Regioselectivity and Stereoselectivity in Pyridine N-Oxide Derivatization

The N-oxidation of the pyridine ring significantly influences the regioselectivity of subsequent chemical transformations. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to both nucleophilic and electrophilic substitution reactions. researchgate.net This is a general principle that applies to pyridine N-oxides and is relevant to the reactivity of this compound. For example, studies on the halogenation of unsymmetrical pyridine N-oxides have demonstrated a high degree of regioselectivity, providing a practical route to 2-halo-substituted pyridines.

In the case of the related compound, 2-methyl-4-nitropyridine (B19543) N-oxide, electrophilic substitution is directed to the 4-position. While specific studies on the stereoselectivity of reactions involving this compound are not extensively documented, research on other pyridine N-oxide derivatives has explored stereoselective outcomes. For instance, the asymmetric formal [3+3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide has been investigated with the aim of achieving stereoselectivity using various organocatalysts. researchgate.net

Kinetic Analysis of Reaction Rates

Detailed kinetic analysis of reactions involving this compound is not widely available in the current body of scientific literature. However, to understand the methodologies that could be applied, we can look at studies of related compounds. For example, the synthesis of 3-methylpyridine (B133936) N-oxide has been the subject of kinetic analysis using techniques such as response surface methodology. In such studies, an isothermal reaction calorimeter (RC1e) is employed to monitor the reaction progress and gather data on reaction rates under various conditions, including temperature and reactant concentrations. These methods allow for the development of quadratic regression models that correlate operational variables with reaction outcomes like yield and pressure, providing a deeper understanding of the reaction kinetics.

Identification and Characterization of Competing Side Reactions (e.g., Homocoupling)

In chemical transformations involving this compound, particularly in cross-coupling reactions, the potential for competing side reactions exists. One common side reaction in palladium-catalyzed cross-coupling reactions of aryl halides is homocoupling, where two molecules of the aryl halide couple to form a symmetrical biaryl compound. nih.govyoutube.com This can occur through the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a reaction pathway that leads to the homocoupled product instead of the desired cross-coupled product. While specific studies detailing the homocoupling of this compound are limited, it is a recognized potential side reaction in the broader context of Suzuki-Miyaura and other similar coupling reactions involving bromo-substituted pyridines. nih.govacs.org The reaction conditions, including the choice of catalyst, ligands, base, and solvent, can significantly influence the extent of this and other side reactions. youtube.com

Supramolecular Chemistry and Host-Guest Interactions

Study of Pyridine N-Oxide Binding with Macrocyclic Hosts

The N-oxide group in pyridine N-oxide and its derivatives can participate in non-covalent interactions, making them interesting components in supramolecular chemistry. Research has shown that pyridine N-oxide can be encapsulated within the cavity of macrocyclic host molecules. In one study, a platinum-containing cavitand was shown to be an ineffective host until the addition of a chloride ion, which opened up the host's pocket, allowing it to incorporate pyridine N-oxide with a tight fit.

Furthermore, the crystal structures of complexes involving pyridine N-oxide derivatives reveal the formation of intricate supramolecular assemblies. For instance, the reaction of CoBr₂ with 2-methylpyridine (B31789) N-oxide leads to the formation of dinuclear complexes where the cobalt(II) cations are linked by bridging 2-methylpyridine N-oxide ligands. These dinuclear units can then be connected through hydrogen bonds to form extended chains. Similarly, the crystal structure of 5-bromo-2-methylpyridine (B113479) N-oxide shows that intermolecular C—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers, which contribute to the stability of the crystal lattice. nih.gov These examples highlight the potential of this compound to form analogous supramolecular structures through similar intermolecular interactions.

Advanced Analytical Techniques for Research Characterization

A variety of advanced analytical techniques are employed to characterize this compound and related compounds, ensuring their identity, purity, and structural integrity.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-Methylpyridine N-Oxide rsc.org | CDCl₃ | 2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) | 20.1, 126.6, 138.0, 138.4 |

| 3-Bromopyridine N-Oxide rsc.org | CDCl₃ | 7.21-7.24 (dd, 1H), 7.45-7.47 (dq, 1H), 8.19-8.21 (dq, 1H), 8.39-8.40 (t, 1H) | 120.2, 125.9, 128.7, 137.7, 140.3 |

| 2-Bromopyridine rsc.org | CDCl₃ | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) | 150.3, 142.4, 138.6, 128.4, 122.8 |

Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to analyze the purity of the compound and to identify products and byproducts in reaction mixtures. Thin-Layer Chromatography (TLC) is often used for monitoring the progress of reactions. rsc.org

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule. For instance, the IR spectrum of a Cu(II) complex with 2-bromo-4-methylpyridine shows characteristic vibrations for the C-H groups of the methyl and pyridine rings, as well as C=C and C=N stretching frequencies. researchgate.net The IR spectrum of 2-bromo-4-nitropyridine (B184007) N-oxide has been recorded using both KBr pellet and ATR techniques. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of the related compound, 5-bromo-2-methylpyridine N-oxide, has been determined, revealing details about bond lengths, bond angles, and intermolecular interactions. nih.gov

Thermal Analysis: Techniques such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the compound and its complexes. For example, these methods were used to investigate the thermal decomposition of a cobalt(II) complex with 2-methylpyridine N-oxide.

X-ray Crystallography for Structural Elucidation of Intermediates and Complexes

For instance, studies on complexes involving similar pyridine N-oxide ligands reveal how they coordinate with metal centers. A notable example is the complex dibromidobis(2-methylpyridine N-oxide)cobalt(II), [CoBr₂(C₆H₇NO)₂]. In this structure, the Co(II) cation is tetrahedrally coordinated by two bromide anions and two 2-methylpyridine N-oxide ligands, with coordination occurring through the N-oxide oxygen atom. acs.org The discrete complexes are linked in the crystal by weak C–H⋯Br hydrogen bonds. acs.org

Similarly, the crystal structure of an isomeric compound, 5-Bromo-2-methylpyridine N-oxide, has been determined, providing valuable data on how the bromo and methyl substituents influence the pyridine ring geometry and intermolecular interactions. rsc.org In its crystal lattice, molecules are linked into centrosymmetric dimers by C–H⋯O hydrogen bonds. rsc.org This structural information is vital for understanding reactivity, designing new catalysts, and predicting the properties of materials derived from these building blocks.

Table 1: Representative Crystallographic Data for Related Pyridine N-Oxide Compounds

| Parameter | [CoBr₂(2-methylpyridine N-oxide)₂] acs.org | 5-Bromo-2-methylpyridine N-oxide rsc.org |

| Chemical Formula | C₁₂H₁₄Br₂CoN₂O₂ | C₆H₆BrNO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.2093 (6) | 7.3060 (15) |

| b (Å) | 14.5029 (10) | 11.351 (2) |

| c (Å) | 11.4550 (8) | 8.4950 (17) |

| β (°) | 107.485 (3) | 111.01 (3) |

| Volume (ų) | 1458.7 (2) | 657.7 (3) |

| Z | 4 | 4 |

This interactive table provides a comparison of unit cell parameters for two crystalline structures containing pyridine N-oxide ligands closely related to this compound.

Advanced Spectroscopic Methods (e.g., FT-IR, FT-Raman, High-Resolution NMR, UV-Vis for Mechanistic Insights)

Spectroscopic techniques are fundamental tools for probing the molecular structure and electronic properties of this compound and for monitoring its chemical transformations in real-time.

FT-IR and FT-Raman Spectroscopy

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups and investigate molecular vibrations. For pyridine N-oxides, the N-O stretching vibration is a particularly characteristic and diagnostic band. In a detailed study of the parent molecule, 2-methylpyridine 1-oxide, the N-O stretch was identified in the infrared and Raman spectra, providing a benchmark for analyzing substituted analogues. acs.org Other key vibrational modes include C-H stretching, ring breathing modes, and vibrations associated with the methyl group. The introduction of a bromine atom at the 2-position would be expected to shift the frequencies of adjacent C-H and ring vibrations and introduce a C-Br stretching mode, typically found in the lower frequency region of the spectrum. These methods are invaluable for confirming the presence of the N-oxide functionality and for studying intermolecular interactions, such as hydrogen bonding. acs.orgrsc.org

Table 2: Selected Vibrational Frequencies for 2-Methylpyridine 1-Oxide

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| N-O Stretch | 1243 | FT-IR | acs.org |

| C-H Stretch (Aromatic) | 3056 | FT-Raman | acs.org |

| CH₃ Symmetric Stretch | 2933 | FT-Raman | acs.org |

| Ring Breathing | 1020 | FT-IR | acs.org |

This interactive table highlights key vibrational modes for the parent compound, 2-methylpyridine 1-oxide, which serve as a basis for interpreting the spectra of its derivatives.

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. For this compound, ¹H NMR would show distinct signals for the methyl protons and the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants confirming the substitution pattern. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including those bearing the bromo, methyl, and N-oxide groups. nih.gov Beyond structural confirmation, NMR is used extensively to gain mechanistic insights by monitoring reaction progress, identifying intermediates, and determining product yields and isomeric ratios. acs.org

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyridine N-oxides exhibit characteristic absorption bands in the UV region. These spectra can be used to study the kinetics of a reaction or to gain mechanistic insights. For example, the formation of charge-transfer complexes or reaction intermediates can often be detected by the appearance of new absorption bands. acs.org In studies of photocatalytic systems, UV-Vis spectroscopy is essential for characterizing the light-absorbing properties of the catalysts and substrates involved. acs.org

Electrochemical Studies in Catalytic Cycles

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules and understanding their roles in catalytic cycles. For pyridine N-oxides, these studies are crucial for applications in electrosynthesis and catalysis. Research has shown that pyridine N-oxides can act as effective electrochemical mediators for hydrogen atom transfer (HAT) reactions, such as the selective oxidation of C-H bonds. acs.orgacs.org

In a typical CV experiment, the oxidation potential of a pyridine N-oxide can be measured. This potential is directly related to the energy required to remove an electron, often leading to the formation of a highly reactive pyridine N-oxyl radical cation (PNO•⁺). acs.org The electronic properties of the pyridine ring, influenced by substituents like bromo and methyl groups, can be fine-tuned to adjust this oxidation potential. An electron-withdrawing group like bromine would generally increase the oxidation potential, making the N-oxide harder to oxidize, while an electron-donating group like methyl would decrease it. By systematically studying a library of substituted pyridine N-oxides, researchers can establish a quantitative structure-activity relationship (QSAR) to select the optimal catalyst for a specific transformation. acs.org These electrochemical insights are fundamental to designing efficient catalytic cycles that rely on the redox-active nature of the pyridine N-oxide moiety. acs.org

Chromatographic Techniques for Reaction Monitoring and Purity Validation in Method Development

Chromatographic techniques are essential for the practical synthesis and application of this compound, enabling both the analysis of reaction mixtures and the purification of the final product.

Reaction Monitoring and Purification

During the development of synthetic methods, Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a reaction. nih.gov It allows a chemist to quickly determine the consumption of starting materials and the formation of products. For purification of the crude reaction mixture, silica (B1680970) gel column chromatography is a standard and widely used method. rsc.orgnih.gov By selecting an appropriate solvent system (eluent), this compound can be separated from unreacted starting materials, byproducts, and residual catalysts.

Purity Validation

To ensure the quality and reliability of the compound for subsequent applications, its purity must be rigorously validated. Gas Chromatography (GC) is a common technique for this purpose, capable of separating volatile compounds and providing a quantitative measure of purity. scripps.edu For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method. These techniques are critical for quality control, ensuring that a batch of this compound meets the required specifications (e.g., >98% purity) for use in research or further synthesis. scripps.edu

Future Directions and Emerging Research Prospects

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyridine (B92270) N-oxides has traditionally relied on methods that can be resource-intensive. The future of this field is geared towards greener alternatives that minimize waste, avoid harsh reagents, and improve energy efficiency.

Several promising green oxidation methods are emerging. The use of sodium percarbonate in the presence of rhenium-based catalysts provides an efficient source of oxygen for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides under mild conditions. organic-chemistry.org Another approach utilizes a continuous flow process with a packed-bed microreactor containing titanium silicalite (TS-1) and hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This flow method is noted for being safer and more efficient than traditional batch reactors, with the catalyst remaining active for extended periods of continuous operation. organic-chemistry.org Solid-state oxidation using a stable and inexpensive urea-hydrogen peroxide adduct (UHP) represents another environmentally friendly option for converting nitrogen heterocycles to N-oxides. organic-chemistry.org Additionally, a continuous non-solvent method using an immobilized catalyst on a crosslinked polystyrene resin has been developed, which allows for continuous production, is environmentally friendly, and conserves energy. google.com

Table 1: Comparison of Green Synthetic Methods for Pyridine N-Oxides

| Method | Oxidant/Reagent | Catalyst | Key Advantages |

|---|---|---|---|

| Rhenium-Catalyzed Oxidation | Sodium Percarbonate | Rhenium-based catalysts | Mild reaction conditions, efficient oxygen source. organic-chemistry.org |

| Continuous Flow Process | Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1) | Safer, higher efficiency, catalyst longevity. organic-chemistry.org |

| Solid-State Oxidation | Urea-Hydrogen Peroxide (UHP) | None (reagent-based) | Inexpensive, stable, and easily handled reagent. organic-chemistry.org |

| Continuous Non-Solvent Method | Unspecified Oxidant | Immobilized on polystyrene resin | Enables continuous production, energy-saving. google.com |

Exploration of Novel C-H Functionalization Strategies

Direct functionalization of the pyridine ring via C-H activation is a significant challenge in synthetic chemistry due to the coordinating ability of the ring's nitrogen atom. The formation of an N-oxide, as in 2-bromo-4-methylpyridine (B133514) N-oxide, is a key strategy to overcome this hurdle by altering the electronic properties of the ring and enabling regioselective functionalization. ingentaconnect.comresearchgate.net

Future research is focused on expanding the toolkit of C-H functionalization reactions. Palladium-catalyzed methods have been successfully developed for the highly selective ortho-alkenylation and direct arylation of pyridine N-oxides with unactivated arenes. nih.gov These reactions proceed with excellent regio- and stereoselectivity, providing a direct route to complex substituted pyridines. nih.gov

A particularly innovative area is the use of pyridine N-oxides in photoredox catalysis. Pyridine N-oxides can act as hydrogen atom transfer (HAT) precursors under visible light. acs.org In this process, single-electron oxidation of the N-oxide generates an oxygen-centered radical that can abstract a hydrogen atom from an aliphatic C-H bond, leading to its functionalization. acs.org Furthermore, pyridine N-oxide derivatives are themselves being developed as effective photoinduced HAT catalysts for site-selective C-H functionalization, offering a modular and practical strategy for targeting specific C-H bonds. chemrxiv.org

Table 2: Selected C-H Functionalization Strategies for Pyridine N-Oxides

| Functionalization Type | Catalyst System | Key Feature |

|---|---|---|

| Ortho-Alkenylation | Palladium (Pd) catalyst | Excellent regioselectivity and stereoselectivity. nih.gov |

| Ortho-Arylation | Palladium (Pd) catalyst / Silver (Ag) oxidant | Direct cross-coupling with unactivated arenes. nih.gov |

| Aliphatic C-H Functionalization | Acridinium photoredox catalyst | Pyridine N-oxide acts as a HAT precursor. acs.org |

| Site-Selective C-H Functionalization | Pyridine N-oxide derivatives | Act as photoinduced HAT catalysts themselves. chemrxiv.org |

Advanced Approaches in Skeletal Editing for Pyridine N-Oxides

Skeletal editing has emerged as a powerful strategy for making precise changes to the core structure of a molecule, enabling the discovery of novel compounds that are inaccessible through traditional peripheral modifications. chinesechemsoc.orgnih.gov This is a particularly challenging yet promising area for pyridine chemistry.

A groundbreaking development is the skeletal editing of pyridine N-oxides through a nitrogen-to-carbon single atom swap. chinesechemsoc.org In this one-step process, pyridine N-oxides react with a sulfoxide (B87167) under basic conditions, resulting in the precise replacement of the N-O motif with a C-H motif, effectively converting the pyridine N-oxide into a substituted benzene (B151609) derivative. chinesechemsoc.orgresearchgate.net This "point mutation" strategy is powerful for the structural diversification of azaarenes. chemrxiv.org

Another advanced strategy involves the direct skeletal editing of pyridines through an atom-pair swap, converting a C-N pair to a C-C pair. nih.govsciencedaily.com This method uses a sequence of dearomatization, cycloaddition, and retro-cycloaddition reactions to transform pyridines into benzenes and naphthalenes in a modular fashion. nih.gov While not starting directly from the N-oxide, such powerful ring transformations highlight the future direction of core structure modification, where activated intermediates like N-oxides could play a crucial role.

Table 3: Emerging Skeletal Editing Strategies for Pyridine Scaffolds

| Editing Strategy | Starting Material | Transformation | Significance |

|---|---|---|---|

| N-to-C Atom Swap | Pyridine N-Oxide | N-O motif swapped for a C-H motif | Converts pyridine N-oxides to benzenes. chinesechemsoc.orgchemrxiv.org |

| C-N to C-C Atom-Pair Swap | Pyridine | C-N pair in the ring swapped for a C-C pair | Converts pyridines to benzenes/naphthalenes. nih.govsciencedaily.com |

Uncovering New Biological Activities and Therapeutic Applications for N-Oxide Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. tandfonline.comnih.gov Pyridine-based compounds have demonstrated a wide spectrum of therapeutic applications, including treatments for tuberculosis, HIV/AIDS, cancer, and hypertension. tandfonline.comresearchgate.net The N-oxide functionality serves as a valuable handle for synthesizing and modifying these bioactive molecules.

Future research aims to leverage the pyridine N-oxide scaffold to discover new therapeutic agents. By modifying the core and its substituents, researchers can generate libraries of novel compounds for biological screening. For instance, synthetic strategies are being developed to create analogues of existing drugs, such as the anti-tubercular agent bedaquiline, by replacing its quinoline (B57606) ring with various pyridine scaffolds to explore new structure-activity relationships. nih.gov The versatility of the pyridine ring allows it to serve as a cornerstone for developing agents against a range of diseases, including microbial infections, viral illnesses, and cancer. mdpi.comresearchgate.net The exploration of derivatives of 2-bromo-4-methylpyridine N-oxide and related compounds is expected to yield new lead compounds with unique pharmacological profiles, contributing to the next generation of medicines. researchgate.net

Table 4: Therapeutic Areas for Pyridine-Based Scaffolds

| Therapeutic Area | Example Drug / Application | Reference |

|---|---|---|

| Anti-Tuberculosis | Isoniazid, Ethionamide, Bedaquiline analogues | tandfonline.comnih.gov |

| Anti-Cancer | Abiraterone acetate, Crizotinib | tandfonline.com |

| Anti-Viral (HIV/AIDS) | Delavirdine | tandfonline.com |

| Anti-Hypertensive | Nifedipine, Nilvadipine | tandfonline.com |

| Anti-Inflammatory | Piroxicam | tandfonline.com |

| Alzheimer's Disease | Tacrine | tandfonline.com |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-methylpyridine N-oxide, and how can regioselectivity be optimized?

The synthesis typically involves bromination of 4-methylpyridine followed by N-oxidation. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or UV light) to target the 2-position . For N-oxidation, meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid is commonly employed, with reaction monitoring via TLC or NMR to avoid over-oxidation . Regioselectivity during bromination is influenced by steric and electronic factors; computational modeling (e.g., DFT) can predict reactive sites, while substituent-directed strategies (e.g., directing groups) may refine positional control .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine spectroscopic and chromatographic methods:

- NMR : Confirm N-oxide formation via downfield shifts of pyridine protons (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to N-oxide) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 202.97 for C6H6BrNO) .

- HPLC/UHPLC : Assess purity (>95%) with reverse-phase columns (C18) and UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and supramolecular interactions (e.g., hydrogen-bonding networks in N-oxides) .

Advanced Research Questions

Q. What experimental strategies address contradictions in mutagenicity risk assessments for aromatic N-oxides like this compound?

The mutagenic potential of aromatic N-oxides is context-dependent. A 2019 study downgraded the general mutagenicity alert for aromatic N-oxides but identified high-risk subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxides) via SAR fingerprinting . To evaluate this compound:

- Conduct Ames tests with Salmonella strains (TA98, TA100) ± metabolic activation (S9 mix) .

- Perform computational toxicity screening using Leadscope’s expert-rule-based models, which integrate substructure alerts and proprietary mutagenicity data .

- Compare results against public databases (e.g., PubChem BioAssay) to resolve discrepancies between in vitro and in silico predictions .

Q. How can researchers design pharmacological studies to investigate the cellular uptake mechanisms of pyridine N-oxides?

Use the following workflow:

- In vitro models : HepG2 or Huh7 cells (hepatocellular carcinoma lines) to assess passive diffusion vs. transporter-mediated uptake .

- Transporter knockout models : Compare wild-type vs. OCT1-knockout HEK293 cells or mice to identify dependency on organic cation transporters .

- LC-MS/MS quantification : Measure intracellular concentrations of this compound and metabolites (e.g., deoxygenated analogs) with a validated UHPLC-MS/MS protocol (LLOQ: 10 µg/kg) .

- Kinetic analysis : Calculate uptake rates (Km, Vmax) using Michaelis-Menten models .

Q. What analytical methodologies are suitable for detecting trace impurities or degradation products in this compound?

Implement hyphenated techniques:

- UHPLC-MS/MS with online SPE : Achieve sensitivity down to 10 µg/kg in complex matrices (e.g., biological fluids) using C18 SPE cartridges and ESI ionization in positive mode .

- GC-MS with derivatization : Convert polar degradation products (e.g., hydroxylated derivatives) to volatile analogs via silylation .

- Stability-indicating assays : Stress-test under thermal, photolytic, and hydrolytic conditions; monitor degradation via peak purity plots (PDA detection) .

Q. How do structural modifications to the pyridine N-oxide core influence supramolecular interactions in crystal lattices?

Key findings from crystallographic studies:

- Hydrogen bonding : N-oxide oxygen acts as a hydrogen-bond acceptor, forming motifs with NH/OH donors (e.g., dimeric chains in 5-Bromo-2-methylpyridine N-oxide) .

- Halogen interactions : Bromine participates in C–Br···π or Br···O contacts, affecting packing density and melting points .

- Thermal analysis : Correlate DSC/TGA data with crystal structure rigidity; bulky substituents reduce melting entropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.